Benzyl (3s)-3-{[(tert-butoxy)carbonyl](methyl)amino}pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl (3S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19(4)15-10-11-20(12-15)17(22)23-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLYNTQEYZSUCL-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form Pyrrolidine Core
One common approach involves the cyclization of suitably functionalized precursors such as pent-2-enamide or pent-2-ynoic acid derivatives to yield the pyrrolidine ring with stereochemical control.
- Starting materials : Pent-2-ynoic acid or derivatives, often converted to reactive intermediates like mixed anhydrides.
- Chiral auxiliaries : Optically active sultams such as (1R)-(+)- or (1S)-(-)-2,10-camphorsultam are employed to induce stereoselectivity during amide formation.
- Cyclization conditions : The pent-2-enamide intermediate is cyclized using suitable amine compounds (e.g., N-protected methoxy-N-alkylsilyl methylmethaneamines) in the presence of catalysts like trifluoroacetic acid (TFA).
- Solvents : Chlorinated hydrocarbons (dichloromethane, toluene), esters (ethyl acetate), or ethers (tetrahydrofuran, 1,4-dioxane) are used.
- Temperature : Reactions are conducted from -30°C up to reflux temperatures to optimize cyclization yield and stereochemical purity.
This method yields optically active 3-aminopyrrolidine derivatives with high chemical and optical yields, minimizing racemate formation by judicious choice of protecting groups and reaction conditions.
Introduction of Benzyl Group
The benzyl substituent at the nitrogen is typically introduced via nucleophilic substitution:
- Reagents : Benzyl bromide or benzyl chloride.
- Base : Potassium carbonate or similar bases in polar aprotic solvents like DMF.
- Conditions : Room temperature to mild heating to facilitate alkylation.
- Yield : Around 78% under optimized conditions.
This step is crucial for stabilizing the nitrogen and preventing side reactions during subsequent steps.
Protection of the Amino Group with Boc
The methylamino substituent is protected using tert-butoxycarbonyl (Boc) groups to prevent undesired reactions during synthesis:
- Reagents : Di-tert-butyl dicarbonate (Boc2O) in the presence of catalytic 4-dimethylaminopyridine (DMAP).
- Solvent : Dichloromethane (DCM).
- Base : Triethylamine or other organic bases.
- Reaction time : Typically 1-2 hours at room temperature.
- Yield : High yields of 85–92% are reported.
Boc protection facilitates selective deprotection later in multi-step syntheses.
Esterification of Carboxylic Acid
The carboxylate moiety is often introduced or modified as a benzyl ester or methyl ester to improve solubility and synthetic utility:
- Method : Steglich esterification using dicyclohexylcarbodiimide (DCC) and DMAP in methanol or benzyl alcohol.
- Conditions : Room temperature, inert atmosphere.
- Yield : Approximately 90% for methyl esterification.
Representative Data Table of Key Synthesis Steps
Research Findings and Optimization Notes
- The use of optically active chiral auxiliaries during the amide formation step significantly improves stereoselectivity, yielding predominantly the (3S) isomer with minimal racemization.
- Protecting group strategies, particularly the Boc group on the methylamino substituent, reduce side reactions and facilitate purification.
- Catalysts such as trifluoroacetic acid enhance cyclization efficiency, while solvent choice influences reaction rate and diastereoselectivity.
- Temperature control during cyclization is critical; lower temperatures (-30°C) favor stereochemical control, while higher temperatures increase reaction rate but may reduce selectivity.
- Industrial scale-up may employ continuous flow reactors to maximize yield and purity while minimizing reaction times and waste.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3s)-3-{(tert-butoxy)carbonylamino}pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butoxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
Benzyl (3s)-3-{(tert-butoxy)carbonylamino}pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and other materials
Mechanism of Action
The mechanism of action of Benzyl (3s)-3-{(tert-butoxy)carbonylamino}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Core Structure : Pyrrolidine ring with stereospecific (3S) configuration.
- Functional Groups: Benzyl ester at the 1-position. Tert-butoxycarbonyl (Boc)-protected methylamino group at the 3-position.
Comparison with Similar Compounds
Structural Analogs and Key Differences
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features | Applications/Notes |
|---|---|---|---|---|---|
| Benzyl (3S)-3-{(tert-butoxy)carbonylamino}pyrrolidine-1-carboxylate | 1412254-93-3 | C₁₈H₂₆N₂O₄ | 334.41 | Boc-protected methylamino group; benzyl ester; (3S) stereochemistry | Protein degradation |
| (3S,4S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate | 1033713-58-4 | C₁₇H₂₅N₃O₄ | 335.40 | Additional Boc-protected amino group at 4-position; (3S,4S) stereochemistry | Intermediate for peptide synthesis |
| tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate | 1228665-86-8 | C₁₆H₂₄N₂O₃ | 292.37 | Pyridine substituent; lacks benzyl ester and methylamino-Boc group | Catalogs list it as a pyridine derivative; price: $400/g (1g) |
| (S)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | 1187931-76-5 | C₁₁H₁₈N₂O₂ | 226.28 | Cyanomethyl substituent; simpler structure with Boc protection | Building block for bioactive molecules |
| Benzyl 3-methoxy-1-pyrrolidinecarboxylate | 130403-95-1 | C₁₃H₁₇NO₃ | 235.28 | Methoxy group at 3-position; lacks Boc protection | Used in asymmetric synthesis |
Functional Group and Reactivity Comparison
- Boc Protection: The target compound and (3S,4S)-Benzyl 3-amino-4-Boc-pyrrolidine both use Boc groups for amine protection, enabling stability during synthesis . In contrast, Benzyl 3-methoxy-pyrrolidinecarboxylate lacks Boc protection, limiting its use in multi-step syntheses requiring orthogonal protection .
- The cyanomethyl analog (CAS 1187931-76-5) introduces nitrile reactivity (e.g., click chemistry), absent in the target compound .
Commercial Availability and Pricing
Biological Activity
Benzyl (3s)-3-{(tert-butoxy)carbonylamino}pyrrolidine-1-carboxylate, a compound characterized by its complex structure, has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 334.41 g/mol
- CAS Number : 1412254-93-3
The compound features a pyrrolidine ring substituted with a benzyl group, a tert-butoxycarbonyl group, and a methylamino group. These structural elements contribute to its reactivity and biological interactions.
Mechanisms of Biological Activity
- Enzyme Inhibition : Research indicates that compounds similar to Benzyl (3s)-3-{(tert-butoxy)carbonylamino}pyrrolidine-1-carboxylate exhibit inhibitory effects on various enzymes, including proteases and kinases. This inhibition can lead to altered signaling pathways in cells, which is crucial for therapeutic applications in cancer and metabolic diseases.
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), which are pivotal in many physiological processes. Such interactions can modulate cellular responses and have implications in drug design targeting these receptors.
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially mitigating oxidative stress in biological systems. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS).
Case Studies
- In Vitro Studies :
- A study evaluated the cytotoxic effects of Benzyl (3s)-3-{(tert-butoxy)carbonylamino}pyrrolidine-1-carboxylate on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
- Animal Models :
- In rodent models, administration of the compound showed significant reductions in tumor size when combined with standard chemotherapy agents. This finding supports its role as a potential adjuvant therapy.
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Benzyl (3s)-3-{(tert-butoxy)carbonylamino}pyrrolidine-1-carboxylate | Cytotoxicity against cancer cells | Enzyme inhibition, GPCR modulation |
| N-Benzylpyrrolidine-1-carboxylate | Lower potency | Lacks additional functional groups |
| tert-Butyl (3s)-3-{[(benzyl)amino]pyrrolidine-1-carboxylate} | Similar structure but different reactivity | Varies in biological activity |
Applications in Drug Development
The unique structural features of Benzyl (3s)-3-{(tert-butoxy)carbonylamino}pyrrolidine-1-carboxylate position it as a promising candidate for drug development:
- Cancer Therapy : Its ability to inhibit specific enzymes involved in tumor growth makes it a candidate for further investigation in oncology.
- Neurological Disorders : The modulation of GPCRs suggests potential applications in treating conditions like depression and anxiety.
- Antioxidant Formulations : Its antioxidant properties could be harnessed in formulations aimed at reducing oxidative stress-related conditions.
Q & A
Basic: What are the recommended synthetic routes for Benzyl (3S)-3-{(tert-butoxy)carbonylamino}pyrrolidine-1-carboxylate?
Methodological Answer:
A common approach involves multi-step functionalization of pyrrolidine scaffolds. For example, tert-butoxycarbonyl (Boc) and benzyl carboxylate protecting groups are introduced via nucleophilic substitution or coupling reactions. In analogous syntheses, DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C are used to activate carbonyl groups for esterification . For methylamino-pyrrolidine intermediates, Boc protection under anhydrous conditions (e.g., THF or DCM) with subsequent benzylation via benzyl chloroformate is typical. Purification often employs column chromatography with gradients of ethyl acetate/hexane .
Advanced: How can conflicting spectroscopic data (e.g., NMR, MS) for this compound be resolved during characterization?
Methodological Answer:
Discrepancies in NMR or mass spectrometry (MS) data may arise from stereochemical impurities, residual solvents, or rotameric equilibria. For instance, tert-butyl groups in Boc-protected compounds can exhibit splitting in H-NMR due to restricted rotation. To address this:
- Compare experimental data with computational predictions (e.g., DFT-calculated C-NMR shifts).
- Use 2D NMR (HSQC, HMBC) to confirm connectivity and stereochemistry .
- Perform high-resolution MS (HRMS) to validate molecular ion peaks and rule out adducts. Cross-referencing with published analogs (e.g., tert-butyl pyrrolidine carboxylates) can clarify ambiguities .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C-NMR to identify protons adjacent to the Boc group (e.g., tert-butyl singlet at ~1.4 ppm) and pyrrolidine ring protons (δ 3.0–4.0 ppm).
- Infrared (IR) Spectroscopy : Confirmation of carbonyl stretches (C=O at ~1680–1720 cm) from the Boc and benzyl ester groups.
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .
Advanced: How can reaction conditions be optimized to improve yield in the coupling of the Boc-protected amine with the benzyl ester?
Methodological Answer:
Yield optimization requires:
- Catalyst Screening : DMAP or HOBt (hydroxybenzotriazole) enhances coupling efficiency in DCM or DMF.
- Temperature Control : Maintaining 0–5°C during coupling minimizes side reactions (e.g., racemization).
- Stoichiometric Adjustments : Using 1.2 equivalents of benzyl chloroformate relative to the Boc-protected amine ensures complete conversion .
- In Situ Monitoring : TLC or LC-MS tracks reaction progress, enabling timely quenching. Post-reaction purification via flash chromatography with silica gel (60–120 mesh) improves purity .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
The compound is sensitive to moisture and acidic/basic conditions due to its Boc and benzyl ester groups. Recommended storage:
- Temperature : –20°C in a desiccator.
- Solvent : Dissolve in anhydrous DCM or THF, aliquot into flame-sealed ampoules under argon.
- Stability Tests : Periodic H-NMR checks for tert-butyl degradation (disappearance of singlet at 1.4 ppm) .
Advanced: How do structural modifications (e.g., substituent variations on the pyrrolidine ring) affect its reactivity in downstream applications?
Methodological Answer:
Modifications alter electronic and steric profiles:
- Electron-Withdrawing Groups (e.g., nitro): Increase electrophilicity at the carbonyl, enhancing nucleophilic substitution rates.
- Bulkier Substituents (e.g., tert-butyl vs. methyl): Steric hindrance slows reactions but improves stereochemical control.
- Ring Strain : Pyrrolidine’s 5-membered ring vs. piperidine (6-membered) affects conformational flexibility and reaction pathways. Comparative studies using analogs (e.g., benzyl 3-methoxypyrrolidine-1-carboxylate) show that methoxy groups reduce nucleophilicity at the nitrogen .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Toxicity Mitigation : Although acute toxicity data are limited, assume irritancy potential based on structural analogs (e.g., benzyl carboxylates) .
Advanced: How can computational modeling (e.g., DFT, MD simulations) predict its behavior in catalytic or biological systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates transition-state energies for reactions (e.g., Boc deprotection), guiding catalyst design.
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and hydrophobic contacts.
- ADMET Prediction : Tools like SwissADME estimate bioavailability, highlighting potential metabolic liabilities (e.g., esterase hydrolysis) .
Basic: What chromatographic methods are effective for purifying this compound?
Methodological Answer:
- Normal-Phase Chromatography : Silica gel with ethyl acetate/hexane (10–30% gradient) resolves Boc/benzyl-protected intermediates.
- Reverse-Phase HPLC : C18 columns with acetonitrile/water (0.1% TFA) purify final products, monitored at 210–254 nm.
- Prep-TLC : For small-scale purification, use silica plates with dichloromethane/methanol (95:5) .
Advanced: What strategies address low yields in the final deprotection step (e.g., Boc removal)?
Methodological Answer:
- Acid Selection : TFA (trifluoroacetic acid) in DCM (1:10 v/v) cleaves Boc groups efficiently at RT. HCl/dioxane (4 M) is milder but slower.
- Microwave Assistance : Accelerates deprotection (e.g., 50°C, 30 min) while minimizing side reactions.
- Scavenger Use : Add triisopropylsilane (TIS) to quench carbocation intermediates, preventing alkylation side products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
